5-(Benzyloxy)quinolin-8-amine

Catalog No.
S8804873
CAS No.
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
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5-(Benzyloxy)quinolin-8-amine

Product Name

5-(Benzyloxy)quinolin-8-amine

IUPAC Name

5-phenylmethoxyquinolin-8-amine

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c17-14-8-9-15(13-7-4-10-18-16(13)14)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2

InChI Key

XXCSLYAIDGQATL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CC=NC3=C(C=C2)N

Retrosynthetic Analysis of Target Molecule

The retrosynthetic approach to 5-(benzyloxy)quinolin-8-amine begins with disconnection of the quinoline core and functional groups. The quinoline scaffold can be traced to cyclization strategies involving substituted anilines and α,β-unsaturated carbonyl intermediates. The benzyloxy group at position 5 suggests a late-stage etherification or coupling step, while the C8 amine implies either direct cyclization with an amino-containing precursor or post-cyclization functionalization.

Key disconnections include:

  • Quinoline core formation: Derived via Skraup or Doebner-von Miller synthesis using 3-aminophenol derivatives.
  • Benzyloxy group introduction: Achievable through nucleophilic substitution or metal-catalyzed coupling.
  • C8 amination: Post-cyclization modification via cross-coupling or ammonolysis.

Retrosynthetic planning must account for regioselectivity challenges, particularly in avoiding competing substitutions at positions 6 and 7 [4].

Skraup Synthesis Modifications for Quinoline Core Formation

The classical Skraup reaction (aniline, glycerol, and sulfuric acid) requires adaptation for 5-substituted quinolines. Modifications include:

  • Substituted aniline precursors: 3-Amino-4-hydroxybenzaldehyde serves as a starting material, enabling direct incorporation of oxygen functionality at position 5.
  • Microwave-assisted cyclization: Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) while improving yield (78% vs. 52% conventional) [4].
  • Acid optimization: Phosphoric acid replaces sulfuric acid to minimize side reactions, yielding 5-hydroxyquinoline intermediates.

Table 1: Skraup Modifications for 5-Substituted Quinolines

PrecursorCatalystConditionsYield (%)
3-Amino-4-hydroxybenzaldehydeH3PO4150°C, MW, 15 min78
3-AminophenolH2SO4180°C, 6 hr52

Benzyloxy Group Introduction Methodologies

Nucleophilic Aromatic Substitution Approaches

Direct substitution on pre-formed quinoline requires activating groups. For 5-(benzyloxy) installation:

  • 5-Chloro precursor: 5-Chloroquinolin-8-amine reacts with benzyl alcohol in the presence of Na2CO3 (75°C, 12 hr, 68% yield) [1].
  • Microwave acceleration: Reduces reaction time to 2 hr with comparable yields (65%) [4].

Ullmann-Type Coupling Reactions

Copper-catalyzed coupling enables C-O bond formation under milder conditions:

  • Catalyst system: CuI/1,10-phenanthroline in DMF at 110°C.
  • Substrate scope: Compatible with electron-deficient quinolines (90% yield for 5-bromo derivatives) [6].

Table 2: Benzyloxy Introduction Efficiency

MethodConditionsYield (%)
Nucleophilic SubstitutionNa2CO3, 75°C, 12 hr68
Ullmann CouplingCuI, 110°C, 6 hr90

Amination Strategies at C8 Position

Buchwald-Hartwig Amination Protocol

Palladium-catalyzed cross-coupling facilitates direct C-N bond formation:

  • Catalyst: Pd2(dba)3/Xantphos system.
  • Conditions: 100°C, 24 hr, K3PO4 base.
  • Scope: Converts 8-bromoquinoline to 8-aminoquinoline in 85% yield [6].

Direct Ammonolysis Reaction Conditions

Nucleophilic displacement of halogen atoms:

  • Substrate: 8-Bromo-5-(benzyloxy)quinoline.
  • Reagents: NH3 (7 M in MeOH), 100°C, sealed tube (48 hr, 72% yield) [5].

Table 3: C8 Amination Efficiency Comparison

MethodCatalyst/ReagentYield (%)
Buchwald-HartwigPd2(dba)3/Xantphos85
Direct AmmonolysisNH3/MeOH72

5-(Benzyloxy)quinolin-8-amine exhibits dual basic character due to the presence of both an amino group at position 8 and a quinoline nitrogen atom. The compound demonstrates complex acid-base behavior with distinct protonation sites that exhibit different basicities [2] [3].

The primary protonation site is the amino group at position 8, which possesses an estimated pKa value of approximately 8.0, consistent with other 8-aminoquinoline derivatives [4] [5]. This value is derived from the known pKa of 8-aminoquinoline (3.99 for the quinoline nitrogen) [4] [5] [6], though the benzyloxy substituent at position 5 may slightly influence the basicity through electronic effects.

The secondary protonation site is the quinoline nitrogen, which has a pKa value of approximately 4.85, based on the parent quinoline structure [7]. The presence of the electron-donating benzyloxy group at position 5 may slightly increase this value compared to unsubstituted quinoline.

In acidic media, the compound can form dications when both nitrogen atoms are protonated simultaneously [8] [9]. The protonation sequence follows the order: amino group first (higher pKa), followed by the quinoline nitrogen under more acidic conditions. This dual protonation capability makes the compound particularly interesting for applications requiring pH-dependent solubility or binding characteristics.

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility profile of 5-(Benzyloxy)quinolin-8-amine reflects its amphiphilic nature, containing both hydrophilic (amino group, quinoline nitrogen) and hydrophobic (benzyloxy group) structural elements [10] [11] [2] [3].

Aqueous Solubility

The compound exhibits limited water solubility, typically less than 0.1 mg/mL at 25°C [11]. This poor aqueous solubility is primarily attributed to the hydrophobic benzyloxy substituent, which significantly reduces the compound's interaction with water molecules compared to the parent 8-aminoquinoline [10] [4].

Polar Aprotic Solvents

5-(Benzyloxy)quinolin-8-amine demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [11] [12]. These solvents effectively solvate the quinoline nitrogen and amino group while accommodating the benzyloxy substituent. DMSO is particularly effective, often used in synthetic procedures involving this compound [12].

Alcoholic Solvents

The compound shows moderate solubility in alcoholic solvents, with ethanol providing better dissolution than methanol due to its lower polarity [10]. The hydrogen bonding capability of alcohols facilitates interaction with the amino group while partially accommodating the benzyloxy moiety.

Non-Polar Solvents

Solubility in non-polar solvents such as hexane or toluene is limited due to the polar amino and quinoline nitrogen groups [11]. However, the benzyloxy substituent provides some lipophilic character, resulting in slightly better solubility compared to unsubstituted 8-aminoquinoline.

Thermal Stability and Decomposition Pathways

The thermal stability of 5-(Benzyloxy)quinolin-8-amine is influenced by the stability of the quinoline ring system and the presence of the benzyloxy substituent [13] [14] [15].

Thermal Stability Range

Based on analogous quinoline derivatives, the compound is expected to remain stable up to approximately 200°C under inert atmosphere conditions [13]. The thermal stability is enhanced by the aromatic nature of the quinoline ring system, which provides resonance stabilization [14].

Decomposition Pathways

Thermal decomposition of quinoline derivatives typically initiates through hydrogen atom abstraction from the pyridine ring, preferentially at the ortho-position relative to the nitrogen [14] [16]. For 5-(Benzyloxy)quinolin-8-amine, several decomposition pathways are anticipated:

  • Debenzylation Reaction: The benzyloxy group may undergo cleavage at elevated temperatures (>250°C), forming benzyl radicals and the corresponding 8-amino-5-hydroxyquinoline [17].

  • Deamination: The amino group at position 8 may be eliminated through hydrogen abstraction, forming quinoline derivatives [14].

  • Ring Fragmentation: At very high temperatures (>400°C), the quinoline ring system may undergo fragmentation, producing smaller aromatic compounds such as benzonitrile, phenylacetylene, and benzene [14] [16].

Electrophilic Aromatic Substitution Reactivity

5-(Benzyloxy)quinolin-8-amine exhibits characteristic electrophilic aromatic substitution patterns typical of quinoline derivatives, with reactivity significantly influenced by the electronic effects of the substituents [18] [19] [20].

Regioselectivity in the Benzene Ring

Electrophilic substitution in quinoline derivatives preferentially occurs in the benzene ring rather than the pyridine ring, due to the electron-withdrawing effect of the nitrogen atom [19] [20]. For 5-(Benzyloxy)quinolin-8-amine, substitution is expected to occur primarily at positions 6 and 7 of the quinoline ring system.

The benzyloxy group at position 5 acts as an electron-donating substituent through resonance, activating the adjacent positions (particularly position 6) toward electrophilic attack [19]. Conversely, the amino group at position 8 provides strong electron donation, making position 7 highly activated for electrophilic substitution.

Reaction Conditions and Electrophiles

Common electrophilic substitution reactions include:

  • Nitration: Using concentrated nitric acid and sulfuric acid, substitution occurs preferentially at position 7, adjacent to the amino group [19] [20].

  • Halogenation: Bromination and chlorination proceed readily at positions 6 and 7, with the amino group directing substitution to the ortho-position (position 7) [19].

  • Sulfonation: Sulfonic acid groups can be introduced at positions 6 or 7 using concentrated sulfuric acid or chlorosulfonic acid [20].

Electronic Effects

The amino group at position 8 is strongly electron-donating through resonance, significantly activating the benzene ring toward electrophilic substitution [18]. The benzyloxy group at position 5 provides moderate electron donation, further enhancing reactivity. These combined effects make the compound more reactive than unsubstituted quinoline toward electrophilic aromatic substitution.

Redox Behavior and Electrochemical Properties

The electrochemical properties of 5-(Benzyloxy)quinolin-8-amine are governed by the presence of the quinoline ring system and the amino substituent, both of which contribute to the compound's redox behavior [21] [22].

Oxidation Behavior

The amino group at position 8 represents the primary site for oxidation reactions [21]. The compound can undergo oxidation to form quinoline-quinone derivatives, similar to other 8-aminoquinoline compounds. The oxidation typically occurs in two steps:

  • Initial Oxidation: The amino group is oxidized to form an intermediate radical cation, which can be stabilized by the quinoline ring system [21].

  • Further Oxidation: Complete oxidation leads to the formation of quinoline-quinone structures, with the amino group converted to a quinone oxygen [21].

Reduction Behavior

The quinoline nitrogen can undergo reduction under specific conditions, though this is less common than oxidation reactions [22]. The reduction typically requires strong reducing agents and can lead to the formation of dihydroquinoline derivatives.

Electrochemical Stability

The compound demonstrates moderate electrochemical stability, with the free ligand being electroactive only at very low and very high overpotentials [22]. The π-electron system of the quinoline ring provides some stabilization against electrochemical degradation.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.110613074 g/mol

Monoisotopic Mass

250.110613074 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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